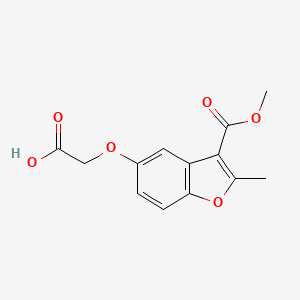

2-((3-(Methoxycarbonyl)-2-methylbenzofuran-5-yl)oxy)acetic acid

Descripción

2-((3-(Methoxycarbonyl)-2-methylbenzofuran-5-yl)oxy)acetic acid is a synthetic benzofuran-based acetic acid derivative. Its structure features a methoxycarbonyl group (ester) at the 3-position of the benzofuran ring, a methyl group at the 2-position, and an acetic acid side chain linked via an ether bond at the 5-position. This compound is of interest in agrochemical and pharmaceutical research due to its structural resemblance to bioactive molecules, particularly herbicides and plant growth regulators .

Propiedades

IUPAC Name |

2-[(3-methoxycarbonyl-2-methyl-1-benzofuran-5-yl)oxy]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O6/c1-7-12(13(16)17-2)9-5-8(18-6-11(14)15)3-4-10(9)19-7/h3-5H,6H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCZRMVHQPWJUIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=CC(=C2)OCC(=O)O)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(Methoxycarbonyl)-2-methylbenzofuran-5-yl)oxy)acetic acid typically involves several steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, with an appropriate reagent like acetic anhydride.

Introduction of the Methoxycarbonyl Group: The methoxycarbonyl group can be introduced through an esterification reaction using methanol and a suitable acid catalyst.

Substitution with the Acetic Acid Moiety: The final step involves the substitution of the benzofuran derivative with an acetic acid moiety, which can be achieved through a nucleophilic substitution reaction using a suitable acetic acid derivative.

Industrial Production Methods

Industrial production of 2-((3-(Methoxycarbonyl)-2-methylbenzofuran-5-yl)oxy)acetic acid may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

2-((3-(Methoxycarbonyl)-2-methylbenzofuran-5-yl)oxy)acetic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the methoxycarbonyl group to an alcohol or other reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetic acid moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Aplicaciones Científicas De Investigación

2-((3-(Methoxycarbonyl)-2-methylbenzofuran-5-yl)oxy)acetic acid has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Biological Studies: It is used as a probe to study various biological processes and pathways.

Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.

Material Science: It is explored for its potential use in the development of new materials with unique properties.

Mecanismo De Acción

The mechanism of action of 2-((3-(Methoxycarbonyl)-2-methylbenzofuran-5-yl)oxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

Benzofuran-Based Analogs

5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic Acid (CAS 51939-71-0)

- Structural Differences : The dihydrobenzofuran core (saturated ring) replaces the aromatic benzofuran in the target compound. Additionally, the carboxylic acid group at the 2-position contrasts with the methoxycarbonyl group in the target.

- The carboxylic acid group increases polarity (lower logP) compared to the ester group in the target, impacting membrane permeability .

| Property | Target Compound | 5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic Acid |

|---|---|---|

| Core Structure | Aromatic benzofuran | Dihydrobenzofuran (saturated) |

| Functional Group at 3-Pos. | Methoxycarbonyl | - |

| Functional Group at 2-Pos. | Methyl | Carboxylic Acid |

| Molecular Weight (g/mol) | ~280 (estimated) | 208.18 |

6-Methoxychroman-2-carboxylic Acid (CAS 69999-15-1)

- Structural Differences : A chroman (benzopyran) system replaces benzofuran. The acetic acid chain is absent.

Heterocyclic Acetic Acid Derivatives

2-[3-(Methoxycarbonyl)-1H-1,2,4-triazol-1-yl]acetic Acid

- Structural Differences : A triazole ring replaces the benzofuran core. The methoxycarbonyl group is retained, but the methyl substitution on the benzofuran is absent.

- Functional Implications : The triazole’s nitrogen-rich structure may confer metal-chelating properties, differentiating it from the benzofuran-based target. The lower molecular weight (185.14 g/mol) suggests improved solubility but reduced steric bulk .

Pesticide-Related Functional Analogs

Triclopyr ((3,5,6-Trichloro-2-pyridinyl)oxy)acetic Acid)

- Structural Differences : A pyridine ring replaces benzofuran, with chlorine substituents enhancing electronegativity.

- Functional Implications : Triclopyr acts as a systemic herbicide by mimicking auxin-like growth regulators. The benzofuran-based target may exhibit different selectivity due to its distinct aromatic system and substituent pattern .

Fluroxypyr ((4-Amino-3,5-dichloro-6-fluoro-2-pyridinyl)oxy)acetate

- Structural Differences: Fluorine and amino groups on the pyridine ring contrast with the methoxycarbonyl and methyl groups on the benzofuran.

- Functional Implications : Fluorine’s electronegativity enhances binding affinity in some targets, while the methoxycarbonyl group in the benzofuran compound may stabilize hydrolysis in biological environments .

Key Research Findings

- Bioactivity : Benzofuran derivatives like the target compound often exhibit herbicidal or antifungal activity, but substitutions critically modulate efficacy. For example, dihydrobenzofuran analogs (e.g., CAS 51939-71-0) show reduced bioactivity compared to aromatic benzofurans in plant-growth inhibition assays .

- Stability : The methoxycarbonyl group in the target compound may resist enzymatic hydrolysis better than carboxylic acid derivatives, extending half-life in vivo .

- Synthetic Accessibility: Benzofuran cores are typically synthesized via cyclization of phenolic precursors, whereas pyridine-based analogs (e.g., triclopyr) require halogenation and nucleophilic substitution .

Actividad Biológica

2-((3-(Methoxycarbonyl)-2-methylbenzofuran-5-yl)oxy)acetic acid is an organic compound that belongs to the class of benzofuran derivatives. Its unique structural features, including a methoxycarbonyl group and an acetic acid moiety, suggest potential biological activities that merit investigation. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is 2-[(3-methoxycarbonyl-2-methyl-1-benzofuran-5-yl)oxy]acetic acid. Its molecular formula is , and it has a molecular weight of 280.23 g/mol. The presence of functional groups such as the methoxycarbonyl and carboxylic acid contributes to its reactivity and biological activity.

| Property | Value |

|---|---|

| IUPAC Name | 2-[(3-methoxycarbonyl-2-methyl-1-benzofuran-5-yl)oxy]acetic acid |

| Molecular Formula | C₁₃H₁₂O₆ |

| Molecular Weight | 280.23 g/mol |

| LogP | 1.82 |

| PSA | 95.2 Ų |

Anti-inflammatory Effects

The anti-inflammatory potential of benzofuran derivatives has been well-documented. These compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). The presence of the acetic acid moiety in 2-((3-(Methoxycarbonyl)-2-methylbenzofuran-5-yl)oxy)acetic acid may enhance its ability to interact with these pathways, although direct evidence is still required.

Anticancer Properties

Emerging research points to the anticancer properties of benzofuran derivatives, particularly their ability to induce apoptosis in cancer cells and inhibit tumor growth . The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival. Further studies are needed to elucidate the specific anticancer mechanisms associated with 2-((3-(Methoxycarbonyl)-2-methylbenzofuran-5-yl)oxy)acetic acid.

The precise mechanism of action for 2-((3-(Methoxycarbonyl)-2-methylbenzofuran-5-yl)oxy)acetic acid remains to be fully characterized. However, it is hypothesized that the compound may interact with various molecular targets, including:

- Enzymes : Inhibition of key enzymes involved in inflammatory and metabolic pathways.

- Receptors : Binding to specific receptors that modulate cellular responses.

Detailed mechanistic studies are necessary to confirm these interactions and their implications for therapeutic applications.

Case Studies

Several studies have explored related compounds within the benzofuran family, providing insights into potential therapeutic applications:

- Antimicrobial Effects : A study demonstrated that a similar benzofuran derivative exhibited significant antibacterial activity against Staphylococcus aureus, suggesting potential for further development in antimicrobial therapies.

- Anti-inflammatory Activity : Research indicated that another derivative reduced inflammation in murine models by inhibiting COX enzymes, supporting the hypothesis that 2-((3-(Methoxycarbonyl)-2-methylbenzofuran-5-yl)oxy)acetic acid may share this property.

- Anticancer Studies : Investigations into structurally similar compounds revealed their ability to induce apoptosis in various cancer cell lines through modulation of apoptotic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.